molecular formula C10H20O2 B1594627 2-Heptyl-1,3-dioxolane CAS No. 4359-57-3

2-Heptyl-1,3-dioxolane

Cat. No.: B1594627
CAS No.: 4359-57-3
M. Wt: 172.26 g/mol
InChI Key: LWJBQKKNODYJEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Heptyl-1,3-dioxolane can be synthesized through the condensation of carbonyl compounds with vicinal diols. This process is typically acid-catalyzed and can be driven to completion by the removal of water . For instance, the condensation of heptanal with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid can yield 1,3-dioxolane, 2-heptyl-.

Industrial Production Methods

In industrial settings, the synthesis of 1,3-dioxolane, 2-heptyl- often involves the use of continuous removal of water to shift the equilibrium towards the product side. This can be achieved using a Dean-Stark apparatus or molecular sieves . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Heptyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Heptyl-1,3-dioxolane is unique due to its heptyl group, which imparts specific physical and chemical properties. This makes it particularly useful as a protecting group and in the synthesis of long-chain alkyl derivatives .

Properties

IUPAC Name

2-heptyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-10-11-8-9-12-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJBQKKNODYJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063429
Record name 1,3-Dioxolane, 2-heptyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4359-57-3
Record name 2-Heptyl-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4359-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolane, 2-heptyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxolane, 2-heptyl-
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Record name 1,3-Dioxolane, 2-heptyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-heptyl-1,3-dioxolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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